N-Desisopropylpropranolol

Overview

Description

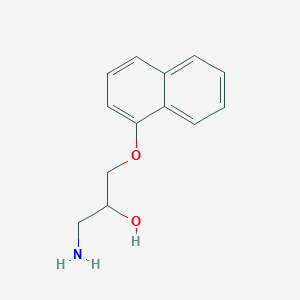

N-Desisopropylpropranolol is a primary phase I metabolite of the beta-blocker propranolol, formed via hepatic metabolism mediated predominantly by the cytochrome P450 enzyme CYP1A2 . Structurally, it lacks the isopropyl group present in the parent compound, resulting in a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol . This metabolite is pharmacologically relevant as it retains partial beta-blocking activity, though its potency is significantly lower than that of propranolol . Analytical methods, such as LC-MS/MS, have been optimized to detect this compound in biological fluids, with lower limits of quantification (LLOQ) as low as 0.2 ng/mL in plasma . Its formation is influenced by drug-drug interactions; for example, co-administration of Ginkgo biloba extract (EGb 761) in rats enhances its metabolic clearance .

Preparation Methods

Enzymatic N-Desisopropylation Using Hepatic Systems

Rat Liver Mitochondria and Hepatocytes

In human liver microsomes, N-desisopropylation of propranolol is mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6. Kinetic studies revealed that CYP2D6 catalyzes NDP formation alongside 4- and 5-hydroxylation pathways, with a Michaelis constant (Km) of 244 μM and a maximal velocity (Vmax) of 765 s⁻¹ for propranolol . The reaction exhibited a preference for R(+)-propranolol, with R/S ratios for Km and Vmax consistently below unity . However, CYP2D6’s contribution to NDP synthesis is context-dependent; in cumene hydroperoxide-supported reactions, N-desisopropylation was negligible, underscoring the reliance on NADPH/O₂ cofactors for enzymatic activity .

Table 1: Kinetic Parameters of Enzymatic N-Desisopropylation

| Enzyme Source | Cofactor | Km (μM) | Vmax (s⁻¹) | Enantioselectivity (R/S) |

|---|---|---|---|---|

| Rat Liver MAO | NAD+ | N/A | N/A | S-NDP > R-NDP |

| Human CYP2D6 | NADPH/O₂ | 244 | 765 | R > S |

Biocatalytic Synthesis with Engineered Enzymes

P450 BM3 Peroxygenase Mutants

Recent advances in protein engineering have enabled the use of bacterial cytochrome P450 BM3 variants for NDP synthesis. Mutant 2C11, derived from AaeUPO, demonstrated enhanced regioselectivity and catalytic efficiency, achieving total turnover numbers (TTN) of 264,000 when coupled with an H₂O₂ generation system . This mutant minimized undesired phenoxyl radical coupling, a common side reaction, by optimizing substrate binding pockets through computational design .

Unspecific Peroxygenase (UPO) Variants

UPO variants such as PaDa-I and JaWa were engineered to improve peroxygenative activity for propranolol metabolism. The JaWa variant exhibited a 100-fold increase in catalytic efficiency (kcat/Km = 3.1 × 10⁶ M⁻¹s⁻¹) compared to wild-type enzymes, enabling scalable NDP production . These systems utilized methanol as a sacrificial electron donor to sustain H₂O₂ supply, reducing oxidative inactivation of the enzyme .

Table 2: Performance of Engineered Enzymes in NDP Synthesis

| Enzyme Variant | Substrate | TTN | kcat/Km (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|---|

| P450 BM3 2C11 | Propranolol | 264,000 | 3.1 × 10⁶ | H₂O₂, methanol, 25°C |

| UPO JaWa | Propranolol | 125,000 | 11.0 × 10⁶ | H₂O₂, phosphate buffer |

Chemical Oxidative Dealkylation Approaches

Cyanide-Mediated Intermediate Trapping

Attempts to chemically synthesize NDP via imine intermediates faced challenges due to side reactions. Cyanide anion was used to trap hypothetical imine species during propranolol oxidation, but the method yielded diastereomeric α-aminonitriles (12a and 12b) instead of NDP . These adducts formed through reaction with propionaldehyde, a contaminant in extraction solvents, highlighting the instability of intermediates under metabolic conditions .

Oxidative Dealkylation Reagents

While direct chemical synthesis routes remain underdeveloped, studies suggest that strong oxidizing agents like pyridinium chlorochromate (PCC) could facilitate N-dealkylation. However, such methods risk over-oxidation of the naphthol ring, necessitating precise reaction control .

Synthetic Routes from Propranolol Precursors

Epichlorohydrin-Based Synthesis

A patent describing propranolol synthesis proposed a one-step reaction of 1-naphthol, epichlorohydrin, and isopropylamine under phase-transfer catalysis . Adapting this method by substituting isopropylamine with ammonia could theoretically yield NDP, though experimental validation is lacking .

Chiral Resolution of Intermediates

Enzymatic resolution of racemic intermediates, such as 3-(1-naphthoxy)-1,2-epoxypropane, using lipases or esterases has been explored for propranolol synthesis . Applying similar strategies to NDP precursors may enable enantioselective production, albeit with low overall yields (<30%) .

Comparative Analysis of Methodologies

Efficiency and Scalability

Enzymatic methods using liver microsomes offer specificity but suffer from low throughput and ethical concerns. In contrast, engineered P450 variants provide high TTN and scalability, making them industrially viable . Chemical approaches, while conceptually simple, remain impractical due to poor yields and side reactions .

Cost and Technical Complexity

Biocatalytic systems require significant upfront investment in enzyme engineering and H₂O₂ management . Microbial fermentation or cell-free systems may reduce costs but necessitate optimization for large-scale production .

Table 3: Method Comparison for NDP Synthesis

Chemical Reactions Analysis

Types of Reactions: Norpropranolol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Norpropranolol can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Cerium (IV) sulfate in an acidic medium.

Reduction: Sodium borohydride in a suitable solvent.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with cerium (IV) sulfate can yield various oxidized derivatives .

Scientific Research Applications

Pharmacokinetic Studies

N-Desisopropylpropranolol has been extensively studied in pharmacokinetic research to understand its role as a metabolite of propranolol. The compound is often analyzed alongside propranolol and its other metabolites, such as 4-hydroxypropranolol, to elucidate the metabolic pathways and the pharmacological effects of propranolol.

- Methodologies : Advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed to quantify NDIP in biological samples. For instance, a study established an LC-MS/MS method for detecting NDIP in rat plasma, demonstrating sensitivity with limits of quantification as low as 1 ng/mL for NDIP and 2 ng/mL for propranolol .

- Application in Infants : NDIP's role has been particularly highlighted in studies involving infants with infantile hemangioma, where propranolol is used as a treatment. Research has successfully quantified NDIP levels in the plasma of infants post-administration of propranolol, providing insights into its metabolism and efficacy .

Therapeutic Implications

The therapeutic implications of NDIP are closely tied to the pharmacodynamics of propranolol. Understanding how NDIP contributes to the overall therapeutic profile can enhance treatment strategies.

- Infantile Hemangioma Treatment : Propranolol has revolutionized the treatment of infantile hemangioma, and studies have explored how NDIP affects treatment outcomes. The quantification of NDIP along with propranolol helps in assessing the drug's effectiveness and safety in pediatric patients .

- Potential Cardiovascular Effects : As a beta-blocker metabolite, NDIP may also exhibit cardiovascular effects similar to those of propranolol. Investigating these effects can provide deeper insights into its potential use in managing conditions like hypertension or anxiety disorders .

Analytical Method Development

The development of reliable analytical methods for detecting NDIP is crucial for both clinical and research applications.

- HPLC Techniques : High-performance liquid chromatography (HPLC) methods have been developed to extract and quantify NDIP from plasma samples efficiently. These methods often involve solid-phase extraction techniques that improve recovery rates and reduce sample volume requirements .

- Comparative Studies : Recent studies have employed these analytical techniques to compare plasma concentrations of propranolol and its metabolites, including NDIP, across different populations (e.g., adults vs. infants). This comparative analysis is vital for tailoring dosage regimens based on metabolic profiles .

Case Studies

Several case studies exemplify the application of NDIP in clinical settings:

- Case Study on Infantile Hemangioma : A notable study utilized LC-MS/MS to analyze plasma concentrations of propranolol and its metabolites, including NDIP, in infants undergoing treatment for hemangioma. The findings indicated significant variations in metabolite concentrations based on dosage and patient age, suggesting tailored dosing may enhance therapeutic outcomes .

- Pharmacokinetic Variability : Another study highlighted the variability in NDIP levels among different populations, emphasizing the need for personalized medicine approaches when prescribing propranolol based on metabolic profiles .

Mechanism of Action

Norpropranolol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase activity .

Comparison with Similar Compounds

N-Desisopropylpropranolol is one of several metabolites derived from propranolol. Below is a detailed comparison with structurally and functionally related compounds:

4-Hydroxypropranolol (M1)

- Metabolic Pathway : Formed via hydroxylation at the 4-position of the naphthalene ring, primarily mediated by CYP2D6 .

- Pharmacological Activity: Retains beta-blocking activity and contributes to propranolol’s therapeutic effects .

- Analytical Detection: LLOQ of 0.2 ng/mL via LC-MS/MS, comparable to this compound .

- Recovery in Plasma: Extraction recovery >50%, similar to this compound but lower than propranolol (>90%) .

- Clinical Relevance: Accounts for a larger proportion of total metabolite AUC compared to this compound .

Propranolol Glycol

- Metabolic Pathway: Produced via side-chain oxidation involving monoamine oxidase (MAO) and aldehyde reductase .

- Pharmacological Activity : Minimal beta-blocking activity; primarily inactive .

- Detection : Less frequently quantified due to low abundance and analytical challenges .

Naphthoxylactic Acid

- Metabolic Pathway: Oxidative deamination product of propranolol .

- Pharmacological Activity: No significant beta-blocking activity reported .

- Analytical Detection : Requires specialized extraction protocols due to polar nature .

Structural Analogues (e.g., Bisoprolol, Metoprolol)

- Key Differences: Unlike this compound, these are parent drugs with distinct metabolic pathways (e.g., bisoprolol is metabolized by CYP3A4) .

- Pharmacokinetics: Longer half-lives (e.g., metoprolol: 3–7 hours) compared to this compound, which is rapidly cleared .

Comparative Data Tables

Table 1: Pharmacokinetic and Analytical Properties

| Compound | Metabolic Enzyme | LLOQ (ng/mL) | Recovery (%) | AUC Contribution (%) | |

|---|---|---|---|---|---|

| This compound | CYP1A2 | 0.2–1.0 | >50 | <25 | |

| 4-Hydroxypropranolol | CYP2D6 | 0.2–1.0 | >50 | >30 | |

| Propranolol Glycol | MAO | N/A | <50 | <10 |

Table 2: Structural and Functional Differences

Research Findings and Clinical Implications

- Metabolic Interactions: Amino acids inhibit the formation of this compound and 4-hydroxypropranolol, suggesting diet-drug interactions may alter propranolol’s efficacy .

- Pediatric Applications: Novel LC-MS/MS methods enable simultaneous quantification of this compound and 4-hydroxypropranolol in infants with hemangioma, revealing dose-dependent plasma concentrations .

- Isotopic Derivatives: Deuterated forms (e.g., [²H₅]-N-desisopropylpropranolol) are used as internal standards in pharmacokinetic studies .

Biological Activity

N-Desisopropylpropranolol (NDP) is a significant metabolite of the non-selective beta-blocker propranolol, primarily formed through the action of cytochrome P450 enzymes in the liver. This article explores the biological activity of NDP, including its metabolic pathways, pharmacokinetics, and interactions with other compounds.

Metabolism and Pharmacokinetics

NDP is predominantly produced via N-desisopropylation of propranolol, a process largely mediated by the cytochrome P450 isozyme CYP1A2. Research indicates that propranolol is metabolized into several metabolites, with NDP being one of the primary products alongside 4-hydroxypropranolol (4-OH) and 5-hydroxypropranolol. The metabolic pathways are characterized by:

- CYP Enzymes Involvement :

- CYP2D6 is responsible for hydroxylation at the naphthalene ring positions.

- CYP1A2 plays a critical role in the formation of NDP from propranolol.

The correlation between enzyme activity and metabolite formation has been extensively studied. For instance, a study demonstrated that propranolol's N-desisopropylation activity correlates highly with CYP1A2 content in human liver microsomes, while CYP2D6 is more involved in hydroxylation processes .

Enantioselective Acetylation

NDP undergoes enantioselective N-acetylation by rat liver acetyltransferase. Studies have shown that both R(+)-NDP and S(-)-NDP can be acetylated with varying efficiencies. The kinetic parameters for this reaction reveal:

- Km Values : Approximately 67.5 μM for R(+)-NDP and 62.4 μM for S(-)-NDP.

- Vmax Values : 0.462 nmol/min/mg protein for R(+)-NDP and 0.205 nmol/min/mg protein for S(-)-NDP .

Analytical Methods for Detection

The quantification of NDP in biological samples has been facilitated by advanced analytical techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). A method developed for detecting propranolol and its metabolites in rat plasma achieved high recovery rates, indicating its reliability for pharmacokinetic studies .

| Compound | Extraction Recovery Rate | Limit of Quantification (LOQ) |

|---|---|---|

| Propranolol | >90% | 2 ng/mL |

| 4-Hydroxypropranolol | >50% | 1 ng/mL |

| This compound | >50% | 1 ng/mL |

Clinical Implications and Case Studies

NDP has been studied in various clinical contexts, particularly in relation to its role in drug interactions. For example, Ginkgo biloba extract has been shown to enhance the clearance of propranolol by inducing CYP1A2, thereby increasing the formation of NDP . In a clinical study involving infants with hemangioma treated with propranolol, researchers successfully quantified NDP levels alongside other metabolites to better understand dosing implications and safety profiles .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify N-Desisopropylpropranolol in biological matrices?

- Methodology :

- Thin-Layer Chromatography (TLC) : Fluorometric detection directly on TLC plates allows quantification in plasma and urine with minimal sample preparation .

- High-Performance Liquid Chromatography (HPLC) : Adapt methods used for synthetic corticosteroids (e.g., derivatization with sodium diethyldithiocarbamate) to improve specificity for polar metabolites like this compound .

- Microsomal Incubations : Use human liver microsomes with NADPH/O₂ or cumene hydroperoxide to validate metabolite formation rates and enzyme contributions .

- Validation : Include internal standards (e.g., deuterated analogs) and cross-validate with mass spectrometry to ensure no interference from structurally similar metabolites.

Q. What metabolic pathways and enzymes are involved in this compound formation?

- Key Enzymes :

- Cytochrome P450 (CYP) : CYP1A2 and CYP2D6 are primary contributors, with minor roles for CYP2C19 and CYP3A4 .

- Monoamine Oxidase (MAO) : Evidence suggests MAO may further metabolize this compound; use phenelzine (MAO inhibitor) to confirm this pathway in microsomal assays .

- Experimental Design :

- Compare metabolite formation rates in microsomes from CYP2D6 poor metabolizers (PMs) vs. extensive metabolizers (EMs) to isolate enzyme-specific activity .

Q. How does this compound influence propranolol pharmacokinetics in preclinical models?

- Pharmacokinetic Parameters :

| Parameter | Propranolol | This compound |

|---|---|---|

| Bioavailability | 26% | Not reported |

| Protein Binding | 90% | Likely lower (polar) |

| Metabolic Clearance | Hepatic (CYP) | Renal/MAO-dependent? |

Properties

IUPAC Name |

1-amino-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943119 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-11-7 | |

| Record name | (±)-Desisopropylpropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desisopropylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.